molecular formula C15H13BrN2 B5681373 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole

1-(4-bromobenzyl)-2-methyl-1H-benzimidazole

Cat. No. B5681373
M. Wt: 301.18 g/mol
InChI Key: RAVKGVBCSWBESJ-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-2-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has a unique chemical structure that makes it a promising candidate for developing new drugs and therapies.

Scientific Research Applications

1-(4-bromobenzyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis. In pharmacology, this compound has been investigated for its potential as a calcium channel blocker, with studies indicating its ability to decrease intracellular calcium levels and reduce blood pressure. In biochemistry, this compound has been studied for its interactions with various proteins, including tubulin and DNA polymerase, which could lead to the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole varies depending on its application. As an anticancer agent, this compound has been shown to inhibit tubulin polymerization, which is necessary for cell division and proliferation. As a calcium channel blocker, this compound blocks the entry of calcium ions into cells, which can decrease intracellular calcium levels and reduce blood pressure. As a protein inhibitor, this compound binds to specific proteins and disrupts their function, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. As an anticancer agent, this compound has been shown to induce apoptosis and inhibit cancer cell proliferation. As a calcium channel blocker, this compound can reduce blood pressure and improve cardiovascular function. As a protein inhibitor, this compound can disrupt various cellular processes, leading to diverse physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs and therapies. Additionally, the synthesis method for this compound is relatively straightforward, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole. One area of focus is the development of new anticancer agents based on this compound, which could lead to more effective and less toxic treatments for cancer. Another area of research is the development of new calcium channel blockers for the treatment of hypertension and other cardiovascular diseases. Additionally, this compound could be further studied for its interactions with various proteins, which could lead to the development of new drugs and therapies for a range of diseases and conditions.

Synthesis Methods

The synthesis of 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole involves the reaction of 4-bromobenzyl chloride with o-phenylenediamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization or chromatography. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVKGVBCSWBESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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